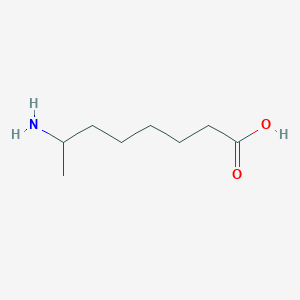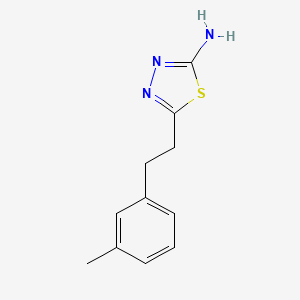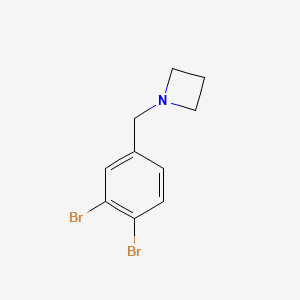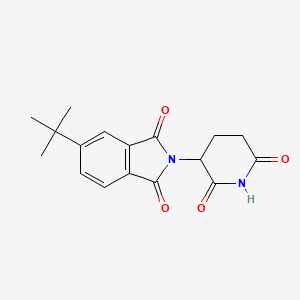![molecular formula C11H14ClNOSi B15335039 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol is a compound with a unique structure that combines an amino group, a chloro substituent, and a trimethylsilyl-ethynyl group attached to a phenol ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Halogenation: Introduction of a chloro group to the phenol ring.
Amination: Substitution of a hydrogen atom with an amino group.
Trimethylsilyl-Ethynylation: Addition of a trimethylsilyl-ethynyl group to the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
化学反应分析
Types of Reactions
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups .
科学研究应用
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity and ability to penetrate cell membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .
相似化合物的比较
Similar Compounds
2-Amino-3-chloro-phenol: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical properties and reactivity.
2-Amino-6-[(trimethylsilyl)ethynyl]phenol: Lacks the chloro group, affecting its potential biological activity.
3-Chloro-6-[(trimethylsilyl)ethynyl]phenol: Lacks the amino group, altering its chemical behavior and applications.
Uniqueness
The presence of the trimethylsilyl-ethynyl group, in particular, enhances its lipophilicity and ability to participate in various chemical reactions .
属性
分子式 |
C11H14ClNOSi |
|---|---|
分子量 |
239.77 g/mol |
IUPAC 名称 |
2-amino-3-chloro-6-(2-trimethylsilylethynyl)phenol |
InChI |
InChI=1S/C11H14ClNOSi/c1-15(2,3)7-6-8-4-5-9(12)10(13)11(8)14/h4-5,14H,13H2,1-3H3 |
InChI 键 |
IRIDKAJXTGLUCC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)Cl)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)

![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)


![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)



![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

